(2R)-2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound is a derivative of pyrrolidine, which is a cyclic amine, and a triazolo[3,4-c][1,4]oxazine, which is a fused heterocyclic compound containing a triazole ring fused with an oxazine ring . These types of compounds are often studied for their potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a triazolo[3,4-c][1,4]oxazine ring, which is a seven-membered ring with three nitrogen atoms and one oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Wirkmechanismus
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine dihydrochloride involves the reaction of a pyrrolidine derivative with a triazole-oxazinone intermediate.", "Starting Materials": [ "2-pyrrolidinone", "2-bromoethylamine hydrobromide", "sodium azide", "ethyl chloroformate", "2-amino-5,6,8-trihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazine", "hydrochloric acid" ], "Reaction": [ "2-pyrrolidinone is reacted with 2-bromoethylamine hydrobromide to form (2-bromoethyl)pyrrolidine.", "Sodium azide is then added to the reaction mixture to form the azide derivative.", "The azide derivative is then reacted with ethyl chloroformate to form the triazole-oxazinone intermediate.", "The triazole-oxazinone intermediate is then reacted with 2-amino-5,6,8-trihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazine to form the desired compound, (2R)-2-{5H,6H,8H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl}pyrrolidine.", "The final step involves the addition of hydrochloric acid to the compound to form the dihydrochloride salt." ] } | |
CAS-Nummer |
2648902-13-8 |
Molekularformel |
C9H16Cl2N4O |
Molekulargewicht |
267.15 g/mol |
IUPAC-Name |
3-[(2R)-pyrrolidin-2-yl]-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine;dihydrochloride |
InChI |
InChI=1S/C9H14N4O.2ClH/c1-2-7(10-3-1)9-12-11-8-6-14-5-4-13(8)9;;/h7,10H,1-6H2;2*1H/t7-;;/m1../s1 |
InChI-Schlüssel |
IRRHVDFSYBZMLK-XCUBXKJBSA-N |
Isomerische SMILES |
C1C[C@@H](NC1)C2=NN=C3N2CCOC3.Cl.Cl |
Kanonische SMILES |
C1CC(NC1)C2=NN=C3N2CCOC3.Cl.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.